3-[Acetyl(cyclohexyl)amino]propanoic acid chemical properties
3-[Acetyl(cyclohexyl)amino]propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-[Acetyl(cyclohexyl)amino]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-[Acetyl(cyclohexyl)amino]propanoic acid. As direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds, including N-cyclohexyl-β-alanine, N-acetyl-β-alanine, and other alicyclic amino acids, to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications of this unique N-substituted β-amino acid.
Introduction
3-[Acetyl(cyclohexyl)amino]propanoic acid is a non-proteinogenic amino acid derivative characterized by a β-alanine backbone, an N-linked cyclohexyl group, and an N-acetyl group. This trifunctional structure imparts a unique combination of properties, making it a molecule of significant interest in medicinal chemistry and materials science.
The incorporation of a cyclohexyl moiety is a well-established strategy in drug design to enhance lipophilicity and metabolic stability.[1][2] The cyclohexyl group can act as a bioisostere for phenyl or t-butyl groups, potentially improving binding affinity to target proteins by providing a three-dimensional scaffold.[2] The N-acetyl group serves to cap the secondary amine, rendering it a stable tertiary amide. N-acetylation is a common post-translational modification that can increase the stability of peptides and proteins against enzymatic degradation.[3]
This guide will explore the chemical landscape of this molecule, providing a foundational understanding for its potential use as a building block in novel therapeutics and advanced materials.
Caption: Chemical structure of 3-[Acetyl(cyclohexyl)amino]propanoic acid.
Synthesis and Purification
A practical synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid can be envisioned through a two-step process starting from β-alanine. This approach involves the initial N-alkylation with a cyclohexyl group, followed by N-acetylation.
Step 1: N-Cyclohexylation of β-Alanine to 3-(Cyclohexylamino)propanoic acid
This step can be achieved via reductive amination of cyclohexanone with β-alanine or by direct N-alkylation of β-alanine with a cyclohexyl halide. A more direct approach, adapted from methods for N-alkylation of β-alanine, involves reacting β-alanine with a cyclohexylating agent under basic conditions.[4][5]
Experimental Protocol:
-
Dissolve β-alanine in a suitable solvent such as ethanol.
-
Add a base, for example, potassium hydroxide (KOH), to the solution.[4]
-
Introduce the cyclohexylating agent (e.g., cyclohexyl bromide) dropwise to the reaction mixture.
-
Stir the mixture at room temperature, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the resulting 3-(cyclohexylamino)propanoic acid, potentially through recrystallization or column chromatography.
Step 2: N-Acetylation of 3-(Cyclohexylamino)propanoic acid
The secondary amine of the intermediate is then acetylated to form the final product. A common and efficient method for N-acetylation of amino acids utilizes acetic anhydride in a basic aqueous medium.[6]
Experimental Protocol:
-
Dissolve 3-(cyclohexylamino)propanoic acid in an aqueous basic solution (e.g., sodium hydroxide).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while vigorously stirring. The pH should be maintained in the basic range.
-
Continue stirring for a period, allowing the reaction to proceed to completion.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.
-
Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like aqueous alcohol.[1]
Caption: Correlation of functional groups to predicted spectral data.
Mass Spectrometry (MS)
In mass spectrometry with electrospray ionization (ESI), the molecule would be expected to show a prominent [M+H]⁺ ion at m/z 214.28 or an [M-H]⁻ ion at m/z 212.28. High-resolution mass spectrometry would confirm the elemental composition.
Predicted Fragmentation Pattern:
-
Loss of H₂O (-18 Da): Common fragmentation for carboxylic acids.
-
Loss of the acetyl group (-43 Da): Cleavage of the N-acetyl bond.
-
Loss of ketene (-42 Da): A characteristic fragmentation for N-acetylated amino acids. [7]* Loss of the carboxyl group (-45 Da): Cleavage of the -COOH group. [8]* Fragmentation of the cyclohexyl ring: A series of losses corresponding to CₓHᵧ fragments.
Reactivity and Stability
Reactivity:
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using reagents like thionyl chloride, and salt formation with bases.
-
Tertiary Amide Group: The N-acetyl group forms a tertiary amide, which is generally stable and less reactive than primary or secondary amides. It can be hydrolyzed back to the secondary amine under harsh acidic or basic conditions with heating. The amide bond is resistant to most common reducing agents.
Stability:
-
N-acetylation is known to protect the N-terminus of proteins from degradation. [3]This suggests that 3-[Acetyl(cyclohexyl)amino]propanoic acid is a chemically stable compound under standard laboratory conditions (room temperature, neutral pH).
-
N-acetylated amino acids are generally stable, though some, like N-acetylcysteine, can undergo oxidation. [9]Given the saturated nature of the cyclohexyl ring and the propanoic acid backbone, the target molecule is expected to have good shelf stability.
Potential Applications in Research and Development
The unique structural features of 3-[Acetyl(cyclohexyl)amino]propanoic acid suggest its utility in several areas of chemical and pharmaceutical research.
-
Peptide and Peptidomimetic Synthesis: As an N-protected, non-proteinogenic amino acid, it can be used as a building block in solid-phase or solution-phase peptide synthesis. [1]The incorporation of this residue into a peptide sequence could enhance metabolic stability and increase lipophilicity, which are desirable properties for peptide-based drug candidates. [1]The N-acetyl group serves as a permanent protecting group for the N-terminus if it is the first amino acid in a sequence.
-
Drug Discovery Scaffold: The cyclohexyl group is a privileged scaffold in medicinal chemistry. [2]This molecule could serve as a starting point for the synthesis of more complex molecules targeting a wide range of biological targets. The carboxylic acid provides a convenient handle for further chemical modification and conjugation.
-
Materials Science: N-substituted β-alanines are monomers for the synthesis of poly(β-peptoid)s, a class of biocompatible and proteolysis-resistant polymers. [10]3-[Acetyl(cyclohexyl)amino]propanoic acid could be explored as a monomer to create novel functional biomaterials.
Conclusion
3-[Acetyl(cyclohexyl)amino]propanoic acid represents a fascinating and potentially valuable chemical entity. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be inferred from the well-documented chemistry of its constituent parts. Its synthesis is feasible through standard organic chemistry reactions. The combination of a stable, lipophilic cyclohexyl group and a protected β-amino acid backbone makes it a promising candidate for applications in the design of novel peptides, peptidomimetics, and other bioactive molecules. This technical guide provides a foundational, predictive framework to stimulate and support future research into this compound.
References
- Koleva, B. B., et al. (2010). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of the University of Chemical Technology and Metallurgy, 45(3), 269-276.
- ResearchGate. (n.d.). Non-polarized IR-(1) and difference IR-LD (2) spectra of N-acetyl-L-cysteine.
- BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. BenchChem.
- van der Sluis, L. W., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.
- Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
- Boeckx, B., et al. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A, 116(7), 1855-1865.
- Boeckx, B., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. PubMed.
- Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov.
- Tureček, F., & Gu, M. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(1), 123-134.
- Lee, T. Y., et al. (2011). N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites.
- S, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 3917-3927.
- Lav, A., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
- van den Boomen, O. M., et al. (2023).
- Moggre, G. J., & Verberne, T. N. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 798836.
- Porcheddu, A., et al. (2020).
- Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 209-242). Wiley-VCH.
- Wikipedia. (n.d.). N-terminal acetylation.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
- Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube.
- JoVE. (2025, May 22).
- Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1272997.
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
- Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(21), 3875.
- Kumar, A., et al. (2013). Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl- N, N'-dicyclohexyl urea. PMC.
- ResearchGate. (n.d.). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent.
- Wierzbicka, A., et al. (2021).
- Filo. (2025, December 12). Carefully study the attached IR and ¹H NMR spectra and predict the structure.
- Wikipedia. (n.d.). Cyclohexylamine.
- S, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed.
- Zhang, D., et al. (2021). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry.
- Royal Society of Chemistry. (2008). ¹H NMR spectra were recorded at 300 and 400 MHz.
- Hudson, R. L., & Loeffler, M. J. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 22(4), 452-461.
- Kapoor, A., & Malik, A. (2014).
- BenchChem. (2025). Navigating the Labyrinth of a Bifunctional Molecule: A Comparative Guide to the ¹H NMR Spectrum of 3-(2-Oxocyclohexyl)propanoic acid. BenchChem.
- BenchChem. (2025). Comparative Analysis of 13C NMR Spectral Data for 3-(2-Oxocyclohexyl)propanoic acid. BenchChem.
- Liu, W., et al. (2026, February 23). Direct β-C(sp3)
- Zhang, D., et al. (2012). Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. PubMed.
- CD Biosynsis. (n.d.). Alicyclic Amino Acids.
- Benedetti, E., et al. (1994). Beta-alanine Containing Cyclic Peptides With Turned Structure: The "Pseudo Type II Beta-Turn." VI. PubMed.
- Sigma-Aldrich. (n.d.). N-CYCLOHEXYL-BETA-ALANINE AldrichCPR.
- Kelleher, N. L., & Fenselau, C. (2011). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Analytical Chemistry. Wiley-VCH.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Mascot. (n.d.). Mascot help: Peptide fragmentation.
- Medizinische Fakultät Münster. (n.d.). Amino acids.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid - PubMed [pubmed.ncbi.nlm.nih.gov]
